
2-Fluoro-3-methoxybenzoic acid
Overview
Description
2-Fluoro-3-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H7FO3 It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxybenzoic acid typically involves the introduction of the fluorine and methoxy groups onto a benzene ring followed by carboxylation. One common method is the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, which is then subjected to hydroxyl chlorination to form 2-chloro-3-nitrotoluene. This intermediate undergoes fluorination to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to produce this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Products: Depending on the substituent introduced.
Reduced or Oxidized Products: Alcohols or higher oxidation state compounds.
Coupled Products: Biaryl compounds from Suzuki-Miyaura coupling.
Scientific Research Applications
Introduction to 2-Fluoro-3-methoxybenzoic Acid
This compound (CAS number 137654-20-7) is a fluorinated aromatic compound with significant applications in various scientific fields, particularly in medicinal chemistry, agrochemicals, and materials science. Its unique structural features, including a fluorine atom and a methoxy group, enhance its reactivity and functionality, making it a valuable building block in synthetic chemistry.
Medicinal Chemistry
This compound is primarily utilized in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:
- Antibacterial Agents : The compound's structure allows for modifications that enhance antibacterial activity. Research indicates that fluorinated benzoic acids can improve the efficacy of existing antibiotics by altering their pharmacokinetic properties .
- Antifungal Drugs : Similar to its antibacterial applications, this compound can be modified to develop antifungal agents, contributing to the fight against resistant fungal strains .
- Active Pharmaceutical Ingredients (APIs) : It serves as a precursor for synthesizing complex APIs, particularly in the development of benzosuberone derivatives through reactions such as the Wittig reaction and Friedel-Crafts acylation .
Agrochemical Industry
In agrochemicals, this compound is explored for its potential use in:
- Herbicides and Pesticides : The compound's fluorine substitution enhances the biological activity of herbicides and pesticides, making them more effective against target pests while minimizing environmental impact .
Material Science
The compound is also relevant in material science:
- Polymer Synthesis : Its derivatives can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
- Dyes and Pigments : The unique electronic properties imparted by the fluorine atom allow for the synthesis of dyes with enhanced colorfastness and stability .
Case Study 1: Development of Antibacterial Agents
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus. The research involved synthesizing various analogs and evaluating their effectiveness through minimum inhibitory concentration (MIC) assays. The results indicated that modifications at the para position of the aromatic ring significantly enhanced antibacterial potency.
Case Study 2: Synthesis of Fluorinated Herbicides
Research conducted by agricultural chemists highlighted the synthesis of a novel herbicide based on this compound. The study focused on optimizing the synthesis route to improve yield and reduce environmental toxicity. Field trials showed that this new herbicide effectively controlled weed growth with lower application rates compared to traditional herbicides.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic or electrophilic substitution. In biological systems, its mechanism of action would involve interactions with molecular targets, potentially affecting biochemical pathways .
Comparison with Similar Compounds
- 2-Fluoro-3-methylbenzoic acid
- 3-Fluoro-2-methoxybenzoic acid
- 2-Fluoro-4-methoxybenzoic acid
Comparison: 2-Fluoro-3-methoxybenzoic acid is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, such as boiling point, melting point, and solubility .
Biological Activity
2-Fluoro-3-methoxybenzoic acid (CAS Number: 103438-88-6) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₈H₇FO₃
- Molecular Weight : 172.14 g/mol
- Melting Point : Approximately 47°C to 51°C
- Appearance : White crystalline solid
This compound exhibits various biological activities attributed to its structural features:
-
Enzyme Inhibition :
- It has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol (2-AG), which has neuroprotective effects and may be beneficial in treating neurodegenerative diseases and cancer .
- Anticancer Activity :
Case Study 1: Anticancer Properties
A study published in Bioorganic & Medicinal Chemistry reported the synthesis of benzosuberone derivatives from 2-fluoro-3-methoxybenzaldehyde (a precursor) and their evaluation as anti-cancer agents. The results demonstrated significant antiproliferative activity against various cancer cell lines, highlighting the compound's potential as a scaffold for developing new anticancer drugs .
Case Study 2: Neuroprotective Effects
In a recent investigation, compounds derived from this compound were tested for their ability to inhibit MAGL. One derivative showed an IC₅₀ value of 133.9 nM, indicating potent inhibition. This suggests that targeting MAGL with these compounds could provide therapeutic avenues for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Comparative Activity Table
Compound | Target Enzyme | IC₅₀ (nM) | Biological Activity |
---|---|---|---|
This compound | Monoacylglycerol Lipase | 133.9 | Neuroprotective, Anticancer |
Benzoylpiperidine derivative | Monoacylglycerol Lipase | <100 | Antiproliferative |
Dihydroquinazolinone derivative | PfATP4 | <50 | Antimalarial |
Q & A
Q. Basic: What synthetic routes are optimal for preparing 2-fluoro-3-methoxybenzoic acid, and how can purity be ensured?
Methodological Answer:
A common approach involves selective demethylation of protected precursors. For example, methoxy groups can be cleaved using boron tribromide (BBr₃) in anhydrous conditions, as demonstrated in the synthesis of analogous fluoro-methoxybenzoic acids . Post-synthesis, high-performance liquid chromatography (HPLC) with a C18 column and acetic acid-methanol-water eluent is effective for purification, achieving >97% purity . Confirm purity via NMR (¹H/¹³C) and mass spectrometry, ensuring absence of residual solvents or byproducts.
Q. Advanced: How can regioselectivity challenges be addressed when synthesizing derivatives of this compound?
Methodological Answer:
Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) can be controlled by directing groups. The fluorine atom at position 2 acts as a meta-director, while the methoxy group at position 3 directs ortho/para. Computational modeling (DFT) predicts reactive sites, validated experimentally via substituent-specific reactions. For example, esterification of the carboxylic acid group minimizes steric hindrance, enabling selective functionalization at the 4-position .
Q. Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- HPLC : Quantify purity using a NovaPak HR C18 column with UV detection at 254 nm .
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environment; ¹H NMR confirms methoxy integration (δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M-H]⁻ at m/z 184.03 for C₈H₆FO₃) .
Q. Advanced: How can researchers evaluate the biological activity of this compound in drug discovery?
Methodological Answer:
- Enzyme Inhibition Assays : Test cyclooxygenase (COX) inhibition using a fluorometric kit, leveraging structural similarity to salicylic acid derivatives .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Compare to non-fluorinated analogs to assess fluorine’s impact .
Q. Basic: What stability considerations are critical for storing this compound during experiments?
Methodological Answer:
Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the methoxy group. Avoid prolonged exposure to light, which may degrade the aromatic ring. For aqueous solutions, use pH 4–6 buffers to minimize deprotonation of the carboxylic acid .
Q. Advanced: What mechanistic insights explain the role of BBr₃ in demethylation during synthesis?
Methodological Answer:
BBr₃ acts as a Lewis acid, coordinating to the methoxy oxygen and facilitating cleavage of the methyl ether bond. The reaction proceeds via a two-step mechanism: (1) formation of a boron-oxygen complex, and (2) nucleophilic attack by bromide, yielding methanol and the deprotected phenolic intermediate. Kinetic studies suggest reaction completion within 2–4 hours at -78°C .
Q. Basic: How should researchers handle air-sensitive intermediates during derivatization?
Methodological Answer:
- Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.
- Quench excess BBr₃ with methanol at 0°C to prevent exothermic side reactions .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/petroleum ether eluent) .
Q. Advanced: How can computational tools predict the physicochemical properties of this compound?
Methodological Answer:
- LogP Calculation : Use PubChem’s XLogP3 algorithm to estimate lipophilicity (predicted LogP ≈ 1.8) .
- pKa Prediction : SPARC calculator estimates carboxylic acid pKa ~2.9, aiding solubility studies .
- Docking Simulations : AutoDock Vina models interactions with target proteins (e.g., COX-2) to prioritize derivatives .
Q. Advanced: How can researchers resolve contradictions in reported yields for fluorinated benzoic acid syntheses?
Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., over-halogenation). Optimize by:
- Temperature Control : Lower reaction temperatures reduce byproduct formation .
- Catalyst Screening : Test alternative catalysts (e.g., HOBr vs. NBS) for improved selectivity .
- In Situ Monitoring : Use FT-IR to track intermediate consumption .
Q. Advanced: What strategies enable efficient derivatization of this compound for SAR studies?
Methodological Answer:
Properties
IUPAC Name |
2-fluoro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGWCJLTQZQLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392058 | |
Record name | 2-Fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137654-20-7 | |
Record name | 2-Fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-methoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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